molecular formula C9H6F4O2 B1420783 Methyl 3-fluoro-4-(trifluoromethyl)benzoate CAS No. 773873-89-5

Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Cat. No. B1420783
CAS RN: 773873-89-5
M. Wt: 222.14 g/mol
InChI Key: NLARJSCTWHCNMQ-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6F4O2 . It is an ester .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)C1=CC(=C(C=C1)C(F)(F)F)F . The InChI representation is InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid with a refractive index of 1.453 (lit.) . It has a boiling point of 93-95 °C/20 mmHg (lit.) and a density of 1.295 g/mL at 25 °C (lit.) . Its molecular weight is 222.14 g/mol .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Protoporphyrinogen IX Oxidase Inhibitors : Methyl 3-fluoro-4-(trifluoromethyl)benzoate is involved in the synthesis of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting its utility in creating compounds with potential herbicidal activity (Li et al., 2005).
  • Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate Synthesis : This compound's synthesis demonstrates its role in producing photoactive materials, where the ortho-fluoro azo rings differ in rotation angles, affecting photoactivity (Sylvester & Benedict, 2021).
  • Photopolymerization Applications : this compound derivatives are used in the synthesis of rapid photopolymerization materials, expanding candidates for thin film and coating applications with desirable physical properties (Avci, Mathias, & Thigpen, 1996).

Material Science

  • Mesomorphic Properties : The synthesis of difluoro substituted benzoate derivatives, including compounds related to this compound, reveals a rich polymesomorphic sequence with potential applications in liquid crystal displays and other advanced materials (Cruz et al., 2001).

Pharmacology and Biology

  • Trifluoromethoxylated Aniline Derivatives : A protocol involving this compound for synthesizing trifluoromethoxylated aniline derivatives is reported, indicating its importance in developing new pharmaceuticals and agrochemicals due to the pharmacological and biological properties of trifluoromethoxylated molecules (Feng & Ngai, 2016).

properties

IUPAC Name

methyl 3-fluoro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARJSCTWHCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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